molecular formula C21H19BrN4O3 B12159012 methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12159012
M. Wt: 455.3 g/mol
InChI Key: QGUMUQNBOZNOEG-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a bromophenyl group, an imidazopyridine core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and imidazopyridine core.

    Reduction: Reduction reactions can target the bromophenyl group or the imidazopyridine core, potentially leading to dehalogenation or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its imidazopyridine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanism of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂
  • Molecular Weight : 396.26 g/mol
  • IUPAC Name : this compound

This compound exhibits a unique combination of bromine substitution on a phenyl ring and an imidazo[4,5-c]pyridine core, which is known for its diverse biological properties.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. A study reported that certain imidazo derivatives inhibited melanoma and breast cancer cell lines with GI50 values as low as 0.1 μM .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. A related study indicated that imidazo derivatives displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were generally higher than those of standard antibiotics but showed promise against specific strains .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors or enzymes may disrupt critical signaling pathways in cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications on the phenyl and imidazo rings can significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances the compound's lipophilicity and biological efficacy .

Study 1: Anticancer Efficacy

In a study involving various imidazo derivatives including this compound:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 μM against these cell lines.

Study 2: Antimicrobial Screening

A screening of related compounds revealed:

  • Bacterial Strains : Escherichia coli and Staphylococcus aureus.
  • Results : The compound showed moderate antibacterial activity with MIC values around 100 μg/mL compared to standard antibiotics like ampicillin (MIC 25 μg/mL) .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-710–30 μM
AnticancerA54915 μM
AntibacterialE. coli100 μg/mL
AntibacterialS. aureus100 μg/mL

Properties

Molecular Formula

C21H19BrN4O3

Molecular Weight

455.3 g/mol

IUPAC Name

methyl 2-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19BrN4O3/c1-29-20(27)15-4-2-3-5-16(15)25-21(28)26-11-10-17-18(24-12-23-17)19(26)13-6-8-14(22)9-7-13/h2-9,12,19H,10-11H2,1H3,(H,23,24)(H,25,28)

InChI Key

QGUMUQNBOZNOEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Br)N=CN3

Origin of Product

United States

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